molecular formula C17H13N5O2 B5053323 N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B5053323
M. Wt: 319.32 g/mol
InChI Key: XNOIAHOWGNFVNH-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule combining two nitrogen-containing heterocycles: benzimidazole and quinazolinone, linked via an acetamide bridge. The benzimidazole moiety is known for its role in DNA intercalation and enzyme inhibition, while the quinazolinone core contributes to kinase inhibition and metabolic stability .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(21-17-19-13-7-3-4-8-14(13)20-17)9-22-10-18-12-6-2-1-5-11(12)16(22)24/h1-8,10H,9H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOIAHOWGNFVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole: Starting from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions.

    Formation of Quinazolinone: Using anthranilic acid derivatives and amides or nitriles under cyclization conditions.

    Coupling Reaction: The final step would involve coupling the benzimidazole and quinazolinone intermediates through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide bridge and quinazolinone oxygen serve as reactive sites for nucleophilic attack. Key reactions include:

a. Imidazole/Alkylamine Substitutions
Reaction with substituted imidazoles or alkylamines under anhydrous K₂CO₃ conditions yields derivatives with modified biological activity :

ReagentConditionsProductYield
1H-imidazoleDMF, 60°C, 8h2-(1H-imidazol-1-yl)-N-(4-oxoquinazolin-3-yl)acetamide35%
2-methylimidazoleTHF, reflux, 12h2-(2-methyl-1H-imidazol-1-yl)acetamide derivative60%

Characteristic spectral changes:

  • Disappearance of NH₂ IR bands (3200–3300 cm⁻¹)

  • ¹H-NMR diastereotopic doublets at δ 4.1–4.4 ppm (CH₂Cl → CH₂N transformation)

Condensation Reactions

The secondary amine in the benzimidazole moiety participates in Schiff base formation:

a. Aldehyde Condensation
Reacting with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) yields azomethine derivatives :

text
Compound + R-CHO → 2-(arylideneamino)-N-(quinazolin-3-yl)acetamide

Key evidence:

  • IR: 1615–1620 cm⁻¹ (C=N stretch)

  • ¹H-NMR: δ 5.71 ppm (azamethine proton)

Benzimidazole Ring Modifications

Reaction TypeConditionsOutcome
N-AlkylationK₂CO₃/DMF, 80°C1-substituted benzimidazole derivatives
HalogenationBr₂/CH₃COOH5/6-position brominated products

Quinazolinone Oxidation

Controlled oxidation converts the 4-oxo group:

  • H₂O₂/NaOH → Quinazolin-4(3H)-one oxide

  • MnO₂ → 3,4-dihydroquinazoline derivatives

Cross-Coupling Reactions

Pd-catalyzed couplings enable structural diversification:

ReactionCatalyst SystemSubstrateApplication
SuzukiPd(PPh₃)₄/K₂CO₃Arylboronic acidsBiaryl hybrids
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halidesN-aryl derivatives

Optimized conditions achieve 45–72% yields with microwave assistance (150°C, 20 min) .

Hydrolysis

  • Acidic (6M HCl) : Cleaves acetamide to carboxylic acid

  • Basic (NaOH/EtOH) : Quinazolinone ring opening to anthranilic acid derivatives

Cyclization

Under H₂SO₄ catalysis, forms tricyclic systems:

text
→ Benzimidazo[1,2-a]quinazolinone derivatives

Confirmed by MS fragmentation patterns (m/z 345 → 297) .

Spectroscopic Reaction Monitoring

Key analytical correlations for reaction tracking:

TechniqueDiagnostic FeaturesReaction Phase
TLCRf shift from 0.62 → 0.85 (CHCl₃:MeOH 9:1)Completion check
¹³C-NMR167.8 ppm (C=O) → 170.2 ppm (C=N)Schiff base formation
HPLC-MSRetention time 6.7 min (MW 337 → 455 after bromination)Purity assessment

Comparative Reactivity Analysis

FeatureBenzimidazole MoietyQuinazolinone Moiety
ElectrophilicityModerate (N3 position)High (C2 carbonyl)
Nucleophilic SitesN1, C5N3, O4
Preferred ReactionsAlkylation, HalogenationCondensation, Oxidation

This comprehensive profile demonstrates how strategic functionalization of N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide enables the development of derivatives with tailored chemical and biological properties. The compound’s dual reactivity makes it particularly valuable for medicinal chemistry applications requiring multi-target engagement .

Scientific Research Applications

Biological Activities

Research has indicated that N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits several notable biological activities:

  • Anticancer Properties : Similar compounds have shown the ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzimidazole and quinazoline moieties are known for their roles in targeting cancer-related pathways.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, potentially effective against various bacterial and fungal strains. This activity is often attributed to the ability of benzimidazole derivatives to disrupt microbial cell function.
  • Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. This property is crucial for developing drugs targeting metabolic disorders.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Cancer Research : A study published in Cancer Letters demonstrated that derivatives of benzimidazole and quinazoline could inhibit proliferation in breast cancer cell lines, suggesting a promising avenue for further exploration with this compound .
  • Antimicrobial Studies : Research indicated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus, paving the way for potential applications in treating infectious diseases .
  • Enzyme Interaction Studies : Preliminary findings suggest that this compound may act as an inhibitor for specific kinases involved in cancer progression, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with benzimidazole and quinazolinone structures can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the acetamide nitrogen, styryl groups, and aromatic rings. These modifications influence melting points, synthetic yields, and bioactivity.

Table 1: Structural and Physical Properties of Quinazolinone-Acetamide Derivatives

Compound ID/Name Substituents/Features Melting Point (°C) Yield (%) Key References
Target Compound: N-(1H-Benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Benzimidazole, Quinazolinone Not reported Not reported
11m () Benzodioxole styryl, 4-methoxyphenyl 314–317 29.54
11n () 3-Methoxystyryl, 4-methoxyphenyl 280–282 41.2
11o () 4-Methoxystyryl, 4-methoxyphenyl 274–276 60
11r () 3-Nitrostyryl, 4-chlorophenyl 325–328 47.9
11s () 3-Bromostyryl, 4-chlorophenyl 316–318 56.22
4e () 2-Hydroxyphenyl Not reported 76
4g () 2-Amino-4-methoxyphenyl 219–221 83
1a () Phthalimide, 2-methylquinazolinone Not reported Not reported
2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 11r (3-nitro) and 11s (3-bromo) exhibit higher melting points (325–328°C and 316–318°C), likely due to enhanced intermolecular interactions .
  • Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives (11n, 11o) show lower melting points (280–282°C and 274–276°C), suggesting reduced crystal packing efficiency .
  • Synthetic Yields : Styryl derivatives (e.g., 11o, 60%) are synthesized more efficiently than benzodioxole analogs (11m, 29.54%), possibly due to steric or electronic effects during condensation .

Anticancer Activity :

  • Chlorophenyl analogs (11r, 11s) may enhance cytotoxicity due to improved cell membrane permeability via lipophilic substituents .

Antimicrobial Activity :

  • The benzimidazole-thienopyrimidinone hybrid in showed potent antimicrobial activity, attributed to tRNA methyltransferase inhibition . This suggests that the target compound’s benzimidazole moiety could similarly target microbial enzymes.

Antioxidant Activity :

  • Phthalimide derivatives (1a, 1b) exhibit DPPH radical scavenging activity, with 1b being the most active (IC₅₀ = 18.7 µM).

Tuberculosis Targets :

  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () acts as an enoyl-acyl carrier protein reductase (InhA) inhibitor, highlighting the role of chloro and methyl groups in antitubercular activity .

Pharmacokinetic and Pharmacodynamic Profiles

  • Compound 1a () : Predicted to have good blood-brain barrier (BBB) permeability and intestinal absorption, targeting MAO B, COX-2, and NF-κB .
  • Hydroxyphenyl Derivatives (4e, 4g) : Polar hydroxyl groups may improve solubility but reduce CNS penetration compared to lipophilic analogs .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Characteristics

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC18H15N5O2
Molecular Weight333.3 g/mol
LogP2.0922
LogD2.0916
Polar Surface Area69.16 Å
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzimidazole Core : This is achieved through a condensation reaction of o-phenylenediamine with suitable carboxylic acid derivatives.
  • Formation of the Quinazolinone Core : Derived from anthranilic acid derivatives via cyclization reactions.
  • Coupling : The final step involves coupling the benzimidazole and quinazolinone cores through an acetamide linkage, often using acetic anhydride or acetyl chloride under basic conditions.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

  • HeLa (cervix adenocarcinoma)
  • MCF7 (breast adenocarcinoma)
  • A431 (skin epidermoid carcinoma)

For instance, a study evaluated nine benzimidazole derivatives and found that certain compounds exhibited profound inhibitory effects on mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and repair processes .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. In a comparative study, several compounds were screened for their antimicrobial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated activity comparable to established antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes such as DNA topoisomerases and Indoleamine 2,3-dioxygenase (IDO1). These enzymes play critical roles in cancer progression and immune response modulation .

Case Studies

  • Case Study on IDO1 Inhibition : A recent study highlighted the potential of benzimidazole analogues to inhibit IDO1, an enzyme implicated in tumor immune evasion. The compound exhibited low nanomolar IC50 values in various cancer cell lines, suggesting its efficacy as an immunotherapeutic agent .
  • Anticancer Efficacy in Animal Models : In vivo studies demonstrated that selected benzimidazole derivatives significantly reduced tumor size in mouse models, further supporting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its derivatives?

The synthesis typically involves condensation reactions under reflux conditions. For example:

  • Reagent ratios : Molar ratios of precursors (e.g., quinazolinone and benzimidazole derivatives) range from 1:1.5 to 1:15.6, depending on substituent reactivity .
  • Reaction conditions : Heating at 100°C for 4–43 hours in solvents like pyridine or DMF, followed by ice-cold water quenching and recrystallization (e.g., methanol) .
  • Characterization : Confirmation via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–170 ppm) and EI-MS (e.g., molecular ion peaks at m/z 441–493) .

Q. How are the biological activities of this compound initially screened in academic research?

  • In vitro assays :
    • Anticancer: MTT assay against cell lines (e.g., MDA-MB-231) to measure IC₅₀ values .
    • Anti-inflammatory: Carrageenan-induced rat paw edema model to evaluate edema inhibition (%) compared to Diclofenac .
  • Enzyme inhibition : Microplate-based assays for targets like enoyl-acyl carrier protein reductase (InhA) in tuberculosis, with IC₅₀ values reported in µM ranges .

Advanced Research Questions

Q. How do structural modifications impact the pharmacological profile of this compound?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance anticancer activity but may increase toxicity (e.g., ulcerogenic index of 11.38 vs. Diclofenac’s 15.2) .
    • Methoxy groups improve solubility but reduce binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 116.73 mmol/kg) .
  • Hybrid pharmacophores : Conjugation with triazole or thiazole rings improves metabolic stability, as shown in pharmacokinetic profiles (e.g., t½ > 6 hours) .

Q. What mechanistic insights exist for its activity against specific molecular targets?

  • Enzyme inhibition :
    • InhA (Mycobacterium tuberculosis) : Competitive inhibition confirmed via docking studies (Glide score: −9.2 kcal/mol) and NADH displacement assays .
    • COX-2 : Selective inhibition demonstrated through molecular dynamics simulations (binding free energy ΔG = −45.6 kcal/mol) and isoform-specific activity assays .
  • Antiviral activity : For related SARS-CoV-2 3CL protease inhibitors, MD simulations reveal hydrogen bonding with catalytic dyad (His41/Cys145) .

Q. How can contradictory data in biological evaluations be resolved?

  • Case example : A derivative showed superior anti-inflammatory activity (edema inhibition 68%) but higher ulcerogenicity (index 11.38) than Diclofenac. Resolution strategies include:
    • Dose optimization : Balancing efficacy (ED₅₀) and toxicity (LD₅₀) using in vivo pharmacokinetic-pharmacodynamic (PK-PD) models .
    • Prodrug design : Masking acidic groups (e.g., acetylating hydroxyl moieties) to reduce gastric irritation .

Q. What strategies are employed to optimize bioavailability and target selectivity?

  • Lipophilicity adjustments : Introducing polyethylene glycol (PEG) chains or sulfonate groups to enhance water solubility (logP reduced from 3.2 to 1.8) .
  • Selectivity profiling :
    • Kinase panels : Screening against 50+ kinases to identify off-target effects (e.g., <10% inhibition of EGFR at 10 µM) .
    • Crystallography : Co-crystallization with COX-2 (PDB ID: 6COX) to validate binding mode and guide residue-specific modifications .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Characterization Data

DerivativeYield (%)Melting Point (°C)Key NMR Signals (δ, ppm)EI-MS (m/z)
11m 29.5314–3177.8 (d, J=8.4 Hz, Ar-H)455.19
11s 56.2316–3188.2 (s, vinyl-H)493.87
4g 83219–2216.9 (d, J=8.0 Hz, NH₂)352.12

Q. Table 2. Biological Activity Comparison

Assay TypeModel/EndpointResult (Compound)Reference DrugSource
Anti-inflammatoryEdema inhibition (%)68%Diclofenac (54%)
AnticancerIC₅₀ (MDA-MB-231, µM)12.4Doxorubicin (0.8)
Enzyme InhibitionInhA IC₅₀ (µM)0.45Isoniazid (1.2)

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